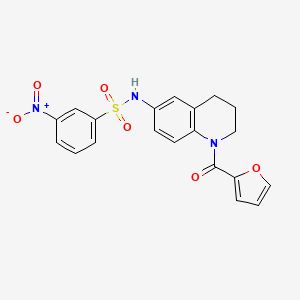

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c24-20(19-7-3-11-29-19)22-10-2-4-14-12-15(8-9-18(14)22)21-30(27,28)17-6-1-5-16(13-17)23(25)26/h1,3,5-9,11-13,21H,2,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNJVWZVVMDXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of the Tetrahydroquinoline Core: Typically, the synthesis begins with the construction of the tetrahydroquinoline core through a Povarov reaction, which involves an aldehyde, an aniline, and an alkene.

Attachment of the Furan-2-carbonyl Group: This step usually involves an acylation reaction where furan-2-carbonyl chloride is reacted with the tetrahydroquinoline under basic conditions to form the desired product.

Incorporation of the Nitrobenzenesulfonamide Group: This is often achieved by reacting the intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production generally follows similar synthetic routes but is optimized for scale. Techniques such as continuous flow chemistry and the use of catalysts to increase yield and reduce reaction times are typically employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and furan rings, often leading to the formation of quinoline and furan derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or other reducing conditions.

Substitution: Various substitutions can be made, especially on the aromatic rings, through electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic aromatic substitution.

Major Products Formed

Oxidation Products: Quinoline and furan derivatives.

Reduction Products: Amino derivatives of the parent compound.

Substitution Products: Varying functional groups attached to the aromatic systems.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of complex organic molecules and serves as a model compound in reaction mechanism studies.

Biology

Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine

Industry

Used in the manufacturing of specialty chemicals and materials science for its structural properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The furan, tetrahydroquinoline, and nitrobenzenesulfonamide groups all contribute to binding interactions with enzymes or receptors. Molecular docking studies have shown that this compound can interact with the active sites of certain proteins, influencing their activity and thus modulating biological pathways.

Comparison with Similar Compounds

Conclusion

This compound is a multifaceted compound with wide-ranging applications in scientific research

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C20H17N3O6S. Its structure consists of:

- A furan-2-carbonyl group

- A tetrahydroquinoline moiety

- A 3-nitrobenzenesulfonamide group

These components contribute to its diverse biological properties and applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting specific enzymes, while the furan and tetrahydroquinoline structures enhance the compound's reactivity and binding affinity.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities. For instance, sulfonamides are known to inhibit dihydropteroate synthase and dihydrofolate reductase, which are critical in bacterial folate synthesis pathways . The unique combination of functional groups in this compound may allow it to target multiple enzymes involved in various metabolic pathways.

Antimicrobial Activity

Preliminary studies have shown that derivatives of nitrobenzenesulfonamide exhibit antimicrobial properties. For example, a related compound demonstrated effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL . The selectivity index (SI) for these compounds was found to be greater than 30, indicating low cytotoxicity and high selectivity for bacterial targets.

| Compound | MIC (μg/mL) | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|---|

| 7a | 1.56 | 57.6 | >30 |

| 7r | 1.56 | 57.2 | >30 |

| Isoniazid | 0.05 | 97 | >500 |

These results suggest that this compound could serve as a promising candidate for further development as an anti-tuberculosis agent.

Cytotoxicity Assessment

The cytotoxicity of the compound was evaluated using the MTT assay against RAW 264.7 mouse macrophage cells. The results indicated that compounds with a high SI (>10) were considered nontoxic and suitable for further drug development . This characteristic is crucial for any therapeutic agent intended for clinical use.

Case Studies and Related Research

Recent research has focused on synthesizing novel hybrids that incorporate the nitrobenzenesulfonamide scaffold with other active moieties. These studies have shown promising results in terms of both antimicrobial activity and low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.